

Physicochemical characteristics of 1-(3-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-5-chlorophenyl)ethanone
Cat. No.:	B178965

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Bromo-5-chlorophenyl)ethanone**

Introduction and Core Identifiers

1-(3-Bromo-5-chlorophenyl)ethanone, also known by synonyms such as 3'-Bromo-5'-chloroacetophenone, is a disubstituted aromatic ketone.^{[1][2][3]} As a functionalized acetophenone derivative, it serves as a crucial building block and intermediate in organic synthesis, particularly for constructing more complex molecular architectures relevant to pharmaceutical and materials science research. Its reactivity is primarily dictated by the acetyl group and the specific substitution pattern of bromine and chlorine atoms on the phenyl ring, which activate or deactivate the ring towards various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, a representative synthesis protocol, and essential safety information for laboratory professionals.

Core Identifiers:

- IUPAC Name: **1-(3-bromo-5-chlorophenyl)ethanone**^[1]
- CAS Number: 154257-85-9^{[1][2][3][4]}
- Molecular Formula: C₈H₆BrClO^{[1][2][3][4]}

- Synonyms: 3'-Bromo-5'-chloroacetophenone, 3-Bromo-5-chlorophenylethanone[1][2]

Physicochemical and Structural Data

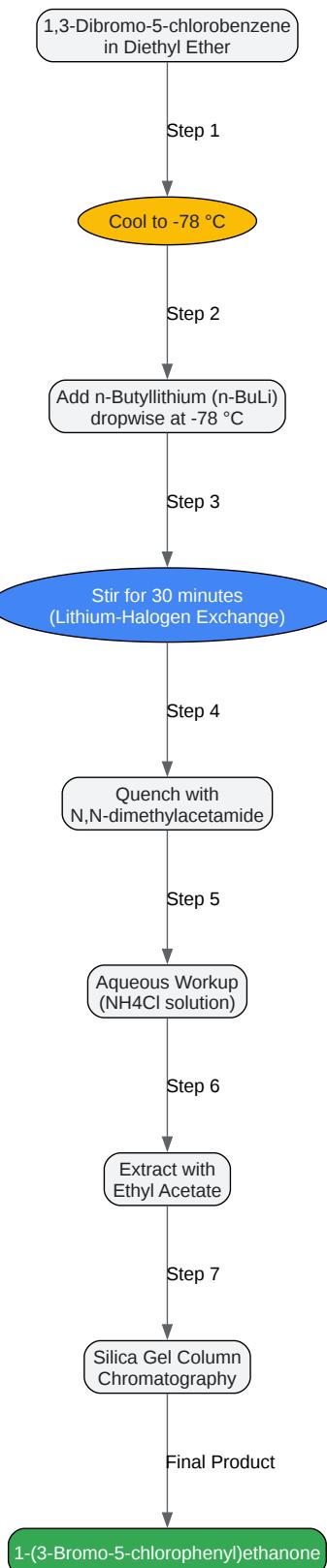
The physical and chemical properties of **1-(3-Bromo-5-chlorophenyl)ethanone** are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source
Molecular Weight	233.49 g/mol	[1][2][3]
Exact Mass	231.92906 Da	[1]
Physical Form	Wooly crystalline powder; Solid	[2]
Color	White to Faint lemon	[2]
Boiling Point	301.5 ± 32.0 °C (Predicted)	[2]
Melting Point	33-36 °C	[2]
Density	1.566 g/cm ³ (Predicted)	[2]
Storage Temperature	Room Temperature, Sealed in dry	[2]

Structural Identifiers:

- Canonical SMILES: CC(=O)C1=CC(=CC(=C1)Br)Cl[1]
- InChI: InChI=1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3[1]
- InChIKey: IEWFDTXICLHPTE-UHFFFAOYSA-N[1]

Spectral Analysis for Structural Elucidation


Spectroscopic data is fundamental for confirming the identity and purity of a synthesized compound. Below are the key spectral features for **1-(3-Bromo-5-chlorophenyl)ethanone**.

- ^1H NMR (300 MHz, CDCl_3): The proton NMR spectrum provides distinct signals corresponding to the aromatic and methyl protons. The aromatic protons appear as multiplets in the downfield region between δ 7.71 and δ 7.97 ppm.[2] The singlet corresponding to the three methyl protons ($-\text{CH}_3$) of the acetyl group is observed in the upfield region at approximately δ 2.59 ppm.[2] The specific splitting patterns of the aromatic protons are determined by their coupling with adjacent protons on the ring.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl ($\text{C}=\text{O}$) group. For **1-(3-Bromo-5-chlorophenyl)ethanone**, this characteristic ketone stretch is observed at approximately 1687 cm^{-1} (thin film).[2]
- Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) shows a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 233, confirming the compound's molecular weight.[2] The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern for the molecular ion.

Synthesis Protocol and Workflow

1-(3-Bromo-5-chlorophenyl)ethanone can be synthesized via a lithium-halogen exchange reaction from 1,3-Dibromo-5-chlorobenzene, followed by quenching with an acetylating agent. This method is effective for introducing the acetyl group at a specific position on the aromatic ring.

Experimental Workflow: Synthesis from 1,3-Dibromo-5-chlorobenzene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chlorophenylethanone | 154257-85-9 [chemicalbook.com]
- 3. 001chemical.com [001chemical.com]
- 4. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 1-(3-Bromo-5-chlorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178965#physicochemical-characteristics-of-1-3-bromo-5-chlorophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com